molecular formula C16H24ClN3O4S B12785087 8-Azoniabicyclo(3.2.1)octane, 8-(2-((4-(aminosulfonyl)phenyl)amino)-2-oxoethyl)-3-hydroxy-8-methyl-, chloride, endo- CAS No. 93614-59-6

8-Azoniabicyclo(3.2.1)octane, 8-(2-((4-(aminosulfonyl)phenyl)amino)-2-oxoethyl)-3-hydroxy-8-methyl-, chloride, endo-

Cat. No.: B12785087
CAS No.: 93614-59-6
M. Wt: 389.9 g/mol
InChI Key: NZFDMQZIPIPYCT-UHFFFAOYSA-N
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Description

N-(4’-Sulfamoylphenylamine-N’-acetyl)tropinium chloride is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4’-Sulfamoylphenylamine-N’-acetyl)tropinium chloride typically involves multiple steps. One common method starts with the reaction of 4-aminobenzenesulfonamide with acetic anhydride to form N-acetyl-4-aminobenzenesulfonamide. This intermediate is then reacted with tropinium chloride under specific conditions to yield the final product. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of N-(4’-Sulfamoylphenylamine-N’-acetyl)tropinium chloride may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of microwave irradiation has also been explored to enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-(4’-Sulfamoylphenylamine-N’-acetyl)tropinium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like manganese dioxide.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4’-Sulfamoylphenylamine-N’-acetyl)tropinium chloride involves its interaction with specific molecular targets. One of the primary targets is carbonic anhydrase, an enzyme involved in various physiological processes. The compound inhibits the activity of carbonic anhydrase, leading to a disruption in the regulation of pH and ion balance within cells. This inhibition can result in the suppression of cancer cell growth and the reduction of microbial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4’-Sulfamoylphenylamine-N’-acetyl)tropinium chloride stands out due to its unique combination of a sulfonamide group and a tropinium moiety. This structural feature imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to inhibit carbonic anhydrase and its potential use in cancer therapy further highlight its uniqueness compared to other similar compounds .

Properties

CAS No.

93614-59-6

Molecular Formula

C16H24ClN3O4S

Molecular Weight

389.9 g/mol

IUPAC Name

2-(3-hydroxy-8-methyl-8-azoniabicyclo[3.2.1]octan-8-yl)-N-(4-sulfamoylphenyl)acetamide;chloride

InChI

InChI=1S/C16H23N3O4S.ClH/c1-19(12-4-5-13(19)9-14(20)8-12)10-16(21)18-11-2-6-15(7-3-11)24(17,22)23;/h2-3,6-7,12-14,20H,4-5,8-10H2,1H3,(H2-,17,18,21,22,23);1H

InChI Key

NZFDMQZIPIPYCT-UHFFFAOYSA-N

Canonical SMILES

C[N+]1(C2CCC1CC(C2)O)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N.[Cl-]

Origin of Product

United States

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